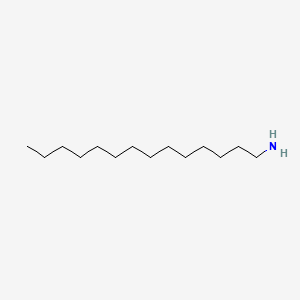
Triethylazanium;formate
Übersicht
Beschreibung
Triethylazanium;formate, also known as triethylammonium formate, is an organic compound formed by the reaction of triethylamine and formic acid. It is commonly used in organic synthesis and as a reducing agent in various chemical reactions. This compound is particularly valued for its ability to facilitate reductive dimerization and dehalogenation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylazanium;formate is synthesized by reacting triethylamine with formic acid. The reaction typically proceeds at room temperature and yields the product as a yellow oil. The general reaction is as follows:
C6H5N+HCOOH→C6H5NH3HCOO
Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow systems to ensure efficient mixing and reaction completion.
Analyse Chemischer Reaktionen
Types of Reactions: Triethylazanium;formate is involved in several types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of nitro compounds to azo compounds and further to hydrazo compounds.
Dehalogenation: It is used in the reductive dehalogenation of aromatic halides.
Pinacol Coupling: Facilitates the reductive coupling of aromatic carbonyl compounds to form 1,2-diols.
Common Reagents and Conditions:
Reagents: Magnesium, palladium on carbon (Pd/C), platinum on carbon (Pt/C).
Conditions: Reactions are typically carried out at room temperature in methanol as the solvent.
Major Products:
Azo Compounds: From the reduction of nitro compounds.
Hydrazo Compounds: From the further reduction of azo compounds.
1,2-Diols: From the pinacol coupling of aromatic carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Triethylazanium;formate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis, particularly in the formation of azo and hydrazo compounds.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which triethylazanium;formate exerts its effects involves the transfer of hydrogen atoms from the formate ion to the substrate. This process is facilitated by the presence of a catalyst, such as magnesium or palladium on carbon. The formate ion acts as a hydrogen donor, reducing the substrate and forming the corresponding reduced product.
Vergleich Mit ähnlichen Verbindungen
Ammonium Formate: Used in similar reduction reactions but has different physical properties.
Sodium Formate: Another reducing agent with similar applications but different reactivity and solubility.
Potassium Formate: Used in de-icing and as a reducing agent in organic synthesis.
Uniqueness: Triethylazanium;formate is unique due to its high efficiency in reductive dimerization and dehalogenation reactions. Its ability to operate under mild conditions and its compatibility with various catalysts make it a valuable reagent in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
triethylazanium;formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFUWGXPRYYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-29-5 | |
| Record name | Triethylammonium formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B7802911.png)
![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B7802927.png)





![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B7802964.png)
![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate](/img/structure/B7802971.png)





